2-Methylchrysene
Overview
Description
2-Methylchrysene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a methyl derivative of chrysene, which is a well-known PAH. This compound is found in the environment as a contaminant, particularly in smoked food products . It is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and health risks.
Mechanism of Action
Target of Action
It is known that polycyclic aromatic hydrocarbons (pahs), the class of compounds to which 2-methylchrysene belongs, often interact with cellular macromolecules such as dna, leading to the formation of dna adducts .
Mode of Action
The mode of action of this compound, like other PAHs, involves the formation of DNA adducts. These adducts are formed when electrophilic metabolites of the PAH bind covalently to DNA, leading to distortions in the DNA structure. This can interfere with DNA replication and transcription, potentially leading to mutations and the initiation of carcinogenesis .
Biochemical Pathways
These intermediates can then form DNA adducts or undergo further metabolism to form dihydrodiol-epoxides, which can also bind to DNA .
Pharmacokinetics
The metabolites may then be excreted in the urine and feces .
Result of Action
The primary result of this compound’s action at the molecular level is the formation of DNA adducts. These adducts can lead to DNA mutations, which can disrupt normal cellular processes and potentially lead to the development of cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other pollutants can affect its absorption and metabolism. Additionally, factors such as temperature and pH can influence its stability in the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylchrysene are not fully understood due to limited research. As a PAH, it is known to interact with various enzymes and proteins. For instance, cytochrome P450-dependent monooxygenases (CYPs), particularly CYP1A1 and 1B1, play a pivotal role in the metabolism of PAHs . These enzymes catalyze the oxidation of PAHs, including this compound, towards primary epoxide species .
Cellular Effects
Studies on PAHs suggest that they can form stable DNA adducts or promote depurination at damaged nucleotide sites . These adducts may trigger nucleotide excision repair (NER) and various DNA damage responses, potentially affecting cell function . Furthermore, PAHs can generate reactive oxygen species (ROS), which can trigger multiple cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and enzymes. The electrophilic metabolites of this compound can form stable DNA adducts, which may be converted into mutations during the DNA replication cycle . This can affect regulatory genes such as Ras, p53, among others .
Temporal Effects in Laboratory Settings
Studies on similar PAHs suggest that their effects can change over time, with potential impacts on cellular function .
Dosage Effects in Animal Models
It is known that the effects of PAHs can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that PAHs are metabolized by enzymes such as CYP1A1 and 1B1 . These enzymes catalyze the oxidation of PAHs, leading to the formation of various metabolites .
Transport and Distribution
It is known that PAHs can interact with various transporters and binding proteins .
Subcellular Localization
It is known that PAHs can interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylchrysene can be synthesized through various methods, including photochemical cyclization of stilbenoids. This method involves the use of light to induce the cyclization of stilbene derivatives to form methylated chrysenes .
Industrial Production Methods: It is available as a certified reference material for the quantification of the analyte in soil and sediment samples using gas chromatography followed by mass spectrometric analysis .
Chemical Reactions Analysis
Types of Reactions: 2-Methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, potentially leading to the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methylchrysene has several scientific research applications, including:
Environmental Studies: It is used as a reference material for the quantification of PAHs in environmental samples, such as soil and sediment.
Toxicology: It is studied for its carcinogenic properties and its effects on biological systems.
Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of PAHs.
Industrial Applications: It is used in the study of PAH contamination in food products, particularly smoked foods.
Comparison with Similar Compounds
- 1-Methylchrysene
- 3-Methylchrysene
- 4-Methylchrysene
Comparison: 2-Methylchrysene is unique among its methylated chrysene counterparts due to its specific position of the methyl group on the chrysene structure. This positional difference can influence its chemical reactivity, biological activity, and environmental behavior. For example, the position of the methyl group can affect the compound’s ability to undergo metabolic activation and form DNA adducts, which are critical for its carcinogenic potential .
Properties
IUPAC Name |
2-methylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVBVYEMMJZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074819 | |
Record name | 2-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-32-4 | |
Record name | 2-Methylchrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3351-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylchrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylchrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14NX74FOS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Methylchrysene be synthesized in a laboratory setting, and if so, what is the method?
A2: Yes, this compound can be synthesized with high regioselectivity using a photochemical approach. The process involves a photochemical cyclization of a specifically designed stilbenoid precursor. This reaction is conducted under acidic, oxygen-free conditions, leading to the elimination of an ortho-methoxy group, resulting in a 72% yield of this compound [].
Q2: How does the presence of a methyl group at the 2-position influence the photodegradation of chrysene?
A3: Studies indicate that methyl-substituted chrysenes, including this compound, exhibit slightly higher photostability compared to the unsubstituted chrysene [, ]. This implies that the methyl group, regardless of its position on the chrysene ring, offers a degree of protection against degradation induced by UV radiation.
Q3: What are the typical photodegradation products of this compound?
A4: The photodegradation of this compound, similar to other PAHs, usually yields quinones, benzoic acid, and various derivatives containing hydroxyl, carbonyl, and carboxyl groups [, ]. These intermediates can further undergo oxidation, fragmentation, or even reduction reactions. Interestingly, when dichloromethane is used as a solvent, the formation of chlorinated compounds is also observed, highlighting the influence of the solvent on the degradation pathway [].
Q4: Are there any established analytical methods for the identification and quantification of this compound in complex mixtures like crude oil?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for characterizing and quantifying this compound within complex mixtures such as crude oil and source rock extracts []. This method allows for the separation and identification of various organic compounds based on their volatility and mass-to-charge ratios, providing valuable insights into the composition of these complex samples.
Q5: Does the presence of this compound in the environment raise any concerns?
A6: this compound belongs to the broader category of methylated PAHs, which are suspected to possess toxic properties, especially towards marine organisms []. While specific toxicological data on this compound might be limited, its presence in crude oil, a known environmental contaminant, raises concerns about its potential impact on ecosystems.
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